

Thermodynamic Properties of 3-Ethyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-1-pentene

Cat. No.: B6595685

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Introduction

3-Ethyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C_7H_{14} . As a member of the alkene family, its thermodynamic properties are of significant interest in various fields, including chemical synthesis, reaction kinetics, and process design. Understanding these properties is crucial for predicting the behavior of this compound in chemical reactions, for designing separation processes, and for assessing its potential as a starting material or intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of **3-Ethyl-1-pentene**, supported by experimental data and established estimation methods.

Physicochemical and Thermodynamic Properties

A summary of the essential physicochemical and thermodynamic data for **3-Ethyl-1-pentene** is presented in the tables below. These values have been compiled from critically evaluated data sources, primarily from the National Institute of Standards and Technology (NIST) database.

Table 1: General Physicochemical Properties of **3-Ethyl-1-pentene**

Property	Value	Units	Reference
Molecular Formula	C ₇ H ₁₄	-	[1][2]
Molecular Weight	98.186	g/mol	[1][2]
CAS Registry Number	4038-04-4	-	[1][2]
Boiling Point (at 760 mmHg)	85.4	°C	[3][4]
Melting Point	-127.48	°C	[3]
Density (at 20°C)	0.697	g/mL	[4]
Refractive Index (n _{20/D})	1.398	-	[3]
Vapor Pressure (at 25°C)	77.8	mmHg	[3]

Table 2: Enthalpy and Entropy Data for **3-Ethyl-1-pentene**

Property	Value	Units	Conditions	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	33.4	kJ/mol	at 326 K	[5]
Enthalpy of Hydrogenation (Δ_rH°)	-120.6 ± 1.3	kJ/mol	Liquid phase	[6][7][8]
Enthalpy (Ideal Gas)	Data available	-	200 K to 1000 K	[9]
Enthalpy (Liquid in equilibrium with Gas)	Data available	-	145.641 K to 510 K	[9]
Entropy (Ideal Gas)	Data available	-	200 K to 1000 K	[9]
Entropy (Liquid in equilibrium with Gas)	Data available	-	145.641 K to 510 K	[9]

Table 3: Heat Capacity Data for **3-Ethyl-1-pentene**

Property	Temperature Range	Phase	Reference
Heat Capacity at Constant Pressure (C_p)	200 K to 1000 K	Ideal Gas	[9]
Heat Capacity at Saturation Pressure	Data available	Liquid in equilibrium with Gas	[10]

Experimental Protocols

The experimental determination of the thermodynamic properties of organic compounds like **3-Ethyl-1-pentene** relies on a variety of well-established techniques. While specific, detailed

protocols for this particular compound are not readily available in the public domain, the following sections describe the general methodologies employed for such measurements.

Calorimetry for Enthalpy of Reaction

The enthalpy of hydrogenation of **3-Ethyl-1-pentene** is a key thermodynamic parameter that provides insight into the stability of the double bond. This is typically determined using reaction calorimetry.

General Protocol:

- **Reactant Preparation:** A known mass of **3-Ethyl-1-pentene** is dissolved in a suitable solvent, such as cyclohexane. A hydrogenation catalyst, typically platinum or palladium on a carbon support, is added to the solution.
- **Calorimeter Setup:** The reaction vessel is placed within a calorimeter, a device designed to measure heat changes. The calorimeter is thermally isolated from the surroundings.
- **Hydrogenation Reaction:** Hydrogen gas is introduced into the reaction vessel under controlled pressure and temperature. The exothermic hydrogenation reaction is initiated.
- **Temperature Measurement:** The temperature change of the calorimeter and its contents is precisely monitored throughout the reaction.
- **Calculation:** The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of **3-Ethyl-1-pentene** reacted.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental property that dictates its volatility. Several methods can be employed for its determination.

Static Method:

- **Sample Degassing:** A sample of **3-Ethyl-1-pentene** is placed in a container connected to a vacuum line to remove any dissolved gases.

- **Equilibration:** The container is then sealed and placed in a thermostat at a constant, known temperature. The liquid is allowed to equilibrate with its vapor.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured using a pressure transducer. This is repeated at various temperatures to obtain the vapor pressure curve.

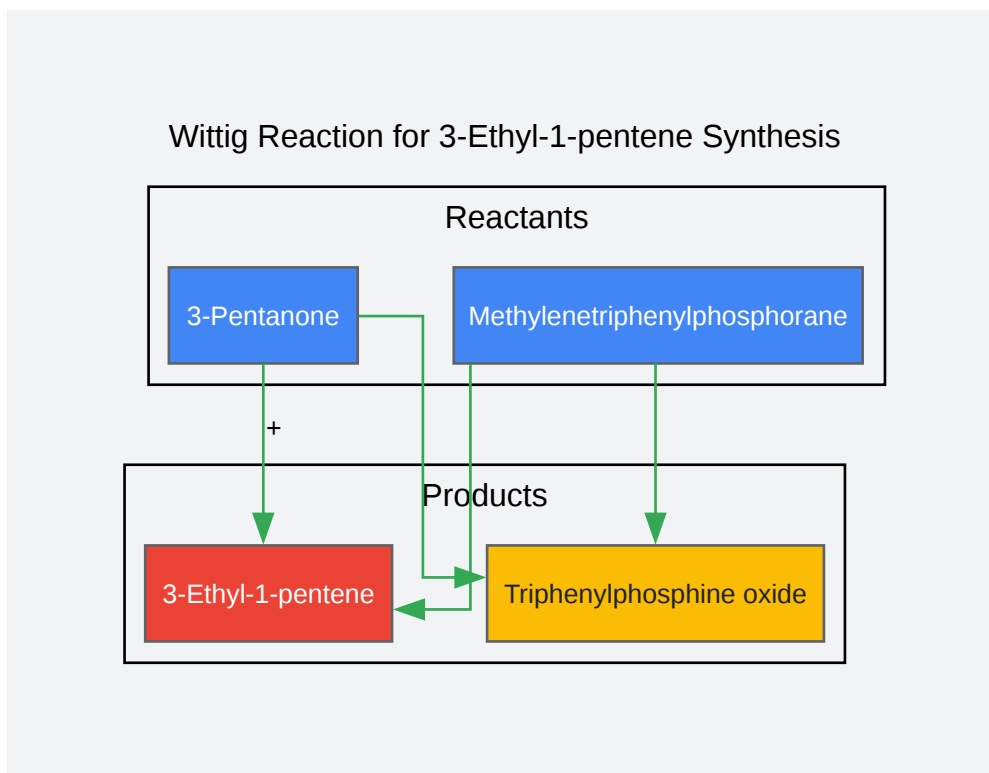
Dynamic Method (Ebulliometry):

- **Boiling Point Determination:** The sample is heated in an ebulliometer, an apparatus that allows for the precise measurement of the boiling point of a liquid at a given pressure.
- **Pressure Control:** The pressure within the system is controlled and measured.
- **Data Collection:** The boiling temperature is recorded for a range of pressures. The vapor pressure at a given temperature is the pressure at which the liquid boils at that temperature.

Visualizations

Synthesis of 3-Ethyl-1-pentene

A common laboratory synthesis of **3-Ethyl-1-pentene** involves a Wittig reaction, where an ylide reacts with a ketone or aldehyde. In this case, 3-pentanone can be reacted with methylenetriphenylphosphorane.

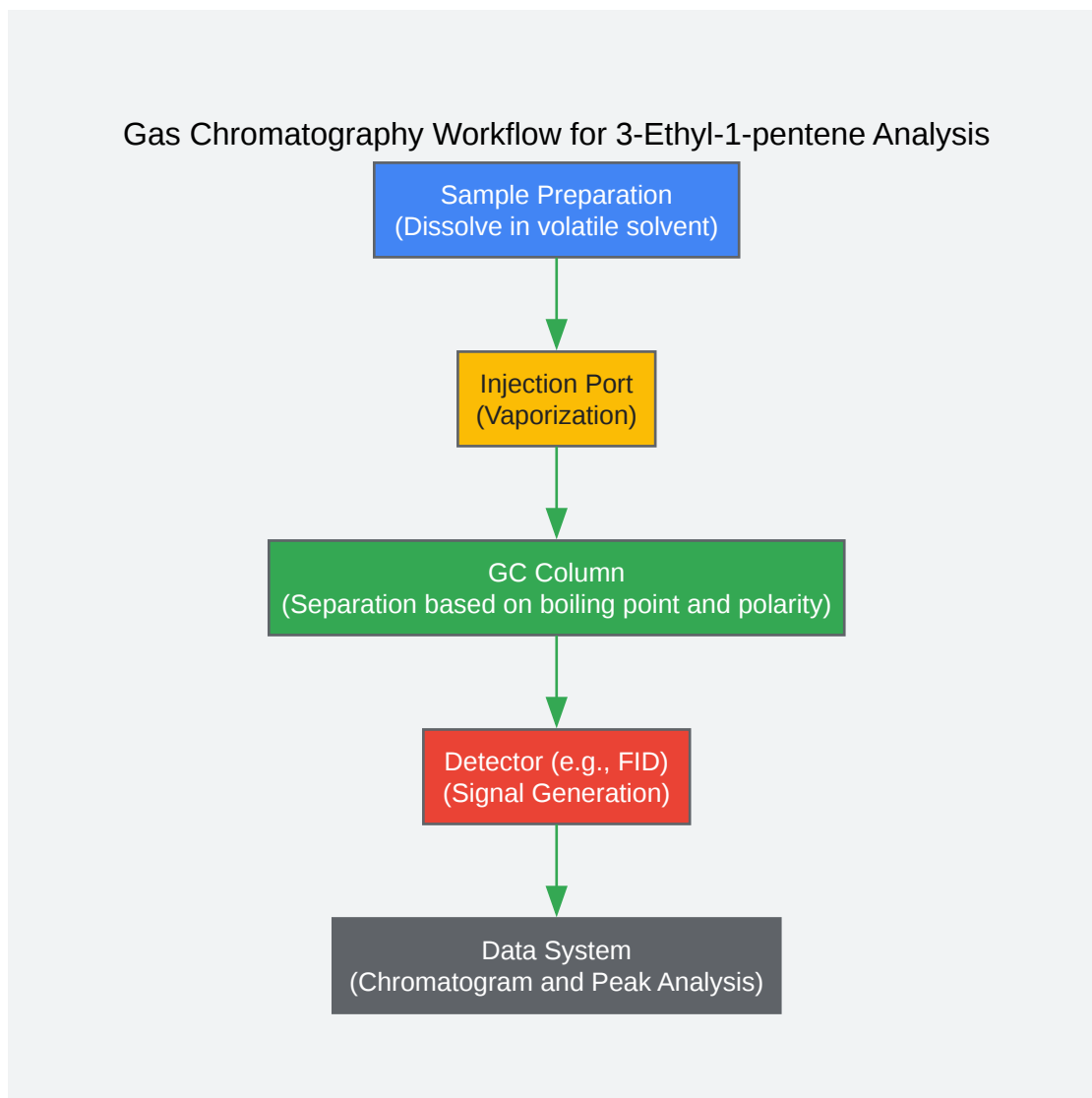


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Caption: Synthesis of **3-Ethyl-1-pentene** via a Wittig reaction.

Experimental Workflow for Gas Chromatography Analysis

Gas chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds in a mixture. The NIST WebBook indicates that GC data is available for **3-Ethyl-1-pentene**, suggesting its use in purity analysis and identification.

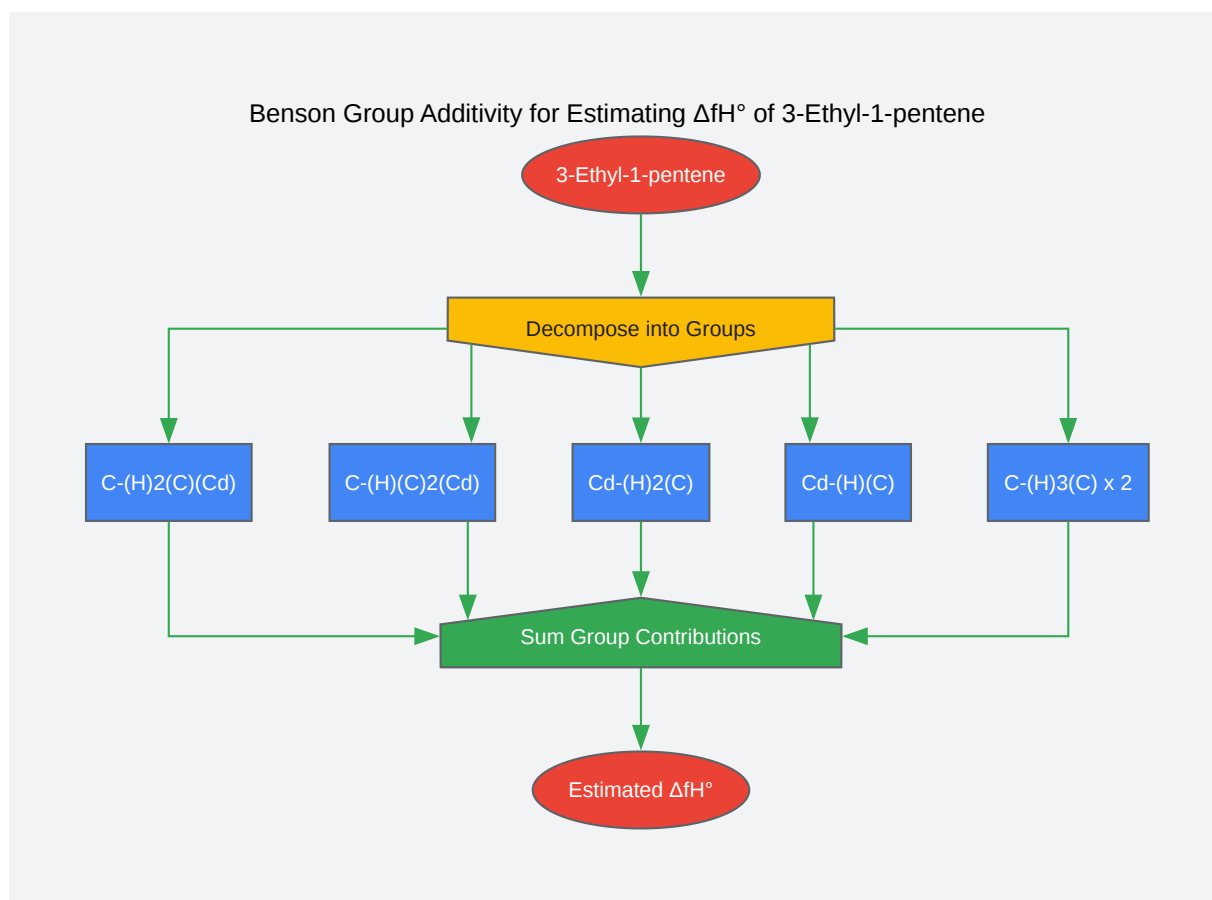


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Caption: A typical workflow for analyzing **3-Ethyl-1-pentene** using gas chromatography.

Benson Group Additivity for Enthalpy of Formation Estimation

The Benson group additivity method is a widely used technique to estimate the thermodynamic properties of organic molecules by summing the contributions of their constituent groups. This method can be particularly useful when experimental data is unavailable.



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Caption: Conceptual workflow of the Benson group additivity method.

Conclusion

This technical guide has summarized the key thermodynamic and physical properties of **3-Ethyl-1-pentene**, providing a valuable resource for researchers and professionals. The presented data, compiled from reputable sources, offers a solid foundation for applications in chemical engineering, synthetic chemistry, and drug development. While specific experimental protocols for this compound are not widely published, the general methodologies outlined provide a clear understanding of how these critical parameters are determined. The

visualizations further illustrate important aspects of its synthesis, analysis, and the theoretical estimation of its properties.

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